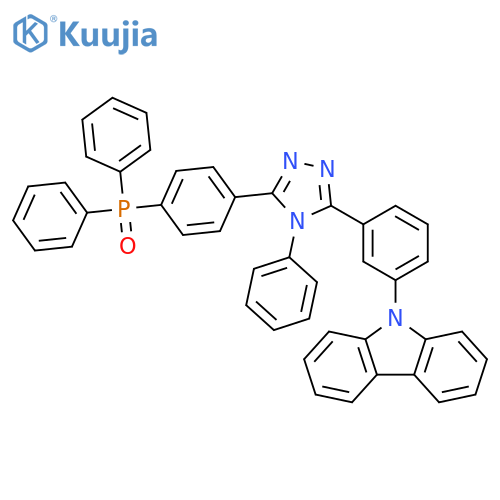Cas no 1435935-87-7 ((4-(5-(3-(9H-Carbazol-9-yl)phenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)diphenylphosphine oxide)

1435935-87-7 structure
商品名:(4-(5-(3-(9H-Carbazol-9-yl)phenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)diphenylphosphine oxide
(4-(5-(3-(9H-Carbazol-9-yl)phenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)diphenylphosphine oxide 化学的及び物理的性質
名前と識別子
-
- 9H-Carbazole, 9-[3-[5-[4-(diphenylphosphinyl)phenyl]-4-phenyl-4H-1,2,4-triazol-3-yl]phenyl]-
- (4-(5-(3-(9H-Carbazol-9-yl)phenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)diphenylphosphine oxide
- F76531
- 1435935-87-7
- 9-(3-{5-[4-(diphenylphosphoroso)phenyl]-4-phenyl-1,2,4-triazol-3-yl}phenyl)carbazole
- 9-(3-(5-(4-(Diphenylphosphoryl)phenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)-9H-carbazole
-
- インチ: 1S/C44H31N4OP/c49-50(36-19-6-2-7-20-36,37-21-8-3-9-22-37)38-29-27-32(28-30-38)43-45-46-44(48(43)34-16-4-1-5-17-34)33-15-14-18-35(31-33)47-41-25-12-10-23-39(41)40-24-11-13-26-42(40)47/h1-31H
- InChIKey: DEJPGJWMZOJDGE-UHFFFAOYSA-N
- ほほえんだ: N1(C2=CC=CC(C3N(C4=CC=CC=C4)C(C4=CC=C(P(C5=CC=CC=C5)(C5=CC=CC=C5)=O)C=C4)=NN=3)=C2)C2=C(C=CC=C2)C2=C1C=CC=C2
計算された属性
- せいみつぶんしりょう: 662.22354862g/mol
- どういたいしつりょう: 662.22354862g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 50
- 回転可能化学結合数: 7
- 複雑さ: 1090
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 9.6
- トポロジー分子極性表面積: 52.7Ų
(4-(5-(3-(9H-Carbazol-9-yl)phenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)diphenylphosphine oxide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1486656-1g |
(4-(5-(3-(9H-Carbazol-9-yl)phenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)diphenylphosphine oxide |
1435935-87-7 | 98% | 1g |
$223.0 | 2025-02-25 | |
| Ambeed | A1486656-250mg |
(4-(5-(3-(9H-Carbazol-9-yl)phenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)diphenylphosphine oxide |
1435935-87-7 | 98% | 250mg |
$84.0 | 2025-02-25 | |
| 1PlusChem | 1P024I30-250mg |
(4-(5-(3-(9H-Carbazol-9-yl)phenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)diphenylphosphine oxide |
1435935-87-7 | 98% | 250mg |
$76.00 | 2023-12-21 | |
| 1PlusChem | 1P024I30-100mg |
(4-(5-(3-(9H-Carbazol-9-yl)phenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)diphenylphosphine oxide |
1435935-87-7 | 98% | 100mg |
$46.00 | 2023-12-21 | |
| Ambeed | A1486656-100mg |
(4-(5-(3-(9H-Carbazol-9-yl)phenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)diphenylphosphine oxide |
1435935-87-7 | 98% | 100mg |
$51.0 | 2025-02-25 | |
| 1PlusChem | 1P024I30-1g |
(4-(5-(3-(9H-Carbazol-9-yl)phenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)diphenylphosphine oxide |
1435935-87-7 | 98% | 1g |
$203.00 | 2023-12-21 |
(4-(5-(3-(9H-Carbazol-9-yl)phenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)diphenylphosphine oxide 関連文献
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
1435935-87-7 ((4-(5-(3-(9H-Carbazol-9-yl)phenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)diphenylphosphine oxide) 関連製品
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1435935-87-7)(4-(5-(3-(9H-Carbazol-9-yl)phenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)diphenylphosphine oxide

清らかである:99%
はかる:1g
価格 ($):201.0